6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyridine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate: shares structural similarities with other thiazolo[3,2-a]pyridine derivatives.
Other similar compounds: include those with variations in the substituents attached to the thiazolo[3,2-a]pyridine core, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H30N2O7S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
6-O-butyl 8-O-methyl (2Z)-5-amino-7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-5-6-15-38-29(34)23-22(18-9-13-20(36-3)14-10-18)24(28(33)37-4)27-31(25(23)30)26(32)21(39-27)16-17-7-11-19(35-2)12-8-17/h7-14,16,22H,5-6,15,30H2,1-4H3/b21-16- |
InChI Key |
HPKQRWXTRWYHCJ-PGMHBOJBSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OC)S/C(=C\C4=CC=C(C=C4)OC)/C2=O)N |
Canonical SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OC)SC(=CC4=CC=C(C=C4)OC)C2=O)N |
Origin of Product |
United States |
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